isopropyl 4-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)butanoate

HPLC method validation impurity profiling LOQ/LOD

Isopropyl 4-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)butanoate (CAS 1374784-01-6; molecular formula C15H19N3O4; molecular weight 305.33 g/mol) is a synthetic benzimidazole derivative that functions as a process-related nitro-ester impurity and key synthetic intermediate in the manufacture of the alkylating antineoplastic agent bendamustine hydrochloride. The compound belongs to the alkyl 4-(1-methyl-5-nitro-1H-benzimidazol-2-yl)butanoate series, wherein the ester moiety determines physicochemical properties critical to both synthetic pathway selection and analytical chromatographic separation.

Molecular Formula C15H19N3O4
Molecular Weight 305.33 g/mol
Cat. No. B12327466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameisopropyl 4-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)butanoate
Molecular FormulaC15H19N3O4
Molecular Weight305.33 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)CCCC1=NC2=C(N1C)C=CC(=C2)[N+](=O)[O-]
InChIInChI=1S/C15H19N3O4/c1-10(2)22-15(19)6-4-5-14-16-12-9-11(18(20)21)7-8-13(12)17(14)3/h7-10H,4-6H2,1-3H3
InChIKeyXAMIBSOFXBQZPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isopropyl 4-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)butanoate – Chemical Identity, Regulatory Role, and Procurement Context for Bendamustine Impurity Reference Standards


Isopropyl 4-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)butanoate (CAS 1374784-01-6; molecular formula C15H19N3O4; molecular weight 305.33 g/mol) is a synthetic benzimidazole derivative that functions as a process-related nitro-ester impurity and key synthetic intermediate in the manufacture of the alkylating antineoplastic agent bendamustine hydrochloride [1]. The compound belongs to the alkyl 4-(1-methyl-5-nitro-1H-benzimidazol-2-yl)butanoate series, wherein the ester moiety determines physicochemical properties critical to both synthetic pathway selection and analytical chromatographic separation [2]. Commercially, it is supplied as a fully characterized impurity reference standard with Certificates of Analysis (COA) for use in Abbreviated New Drug Application (ANDA) filings, Drug Master File (DMF) submissions, analytical method development, method validation (AMV), and quality control (QC) applications during commercial production of bendamustine, with optional traceability against USP or EP pharmacopeial standards [1].

Why Isopropyl 4-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)butanoate Cannot Be Substituted by Its Ethyl Ester or Free Acid Analogs in Regulated Pharmaceutical Analysis


The three closely related nitro-benzimidazole butanoate species—the isopropyl ester (CAS 1374784-01-6), the ethyl ester (CAS 3543-72-4), and the free carboxylic acid (CAS 31349-48-1)—are structurally distinct chemical entities with measurably different physicochemical and chromatographic properties, and each occupies a unique position in the bendamustine impurity profile that regulatory guidances require to be individually identified, quantified, and controlled . The ICH Q3A/Q3B framework mandates that each specified impurity above the identification threshold must be resolved and reported as a discrete peak with its own validated response factor; substitution of one ester form for another during HPLC method calibration would introduce systematic quantitation errors because these analogs differ in molecular weight (305.33 vs. 291.30 Da), octanol-water partition coefficient (LogP 3.28 vs. 2.73), and reversed-phase retention behavior . Furthermore, the isopropyl ester serves as a specific synthetic intermediate in one patented bendamustine manufacturing route (WO 2011/079193 A2), meaning its presence or absence in an API batch can indicate which synthetic pathway was employed—a determination the ethyl ester standard cannot make [1]. Below, the quantitative evidence supporting these differentiation claims is examined in detail.

Quantitative Differentiation Evidence: Isopropyl 4-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)butanoate Versus Comparator Analogs


HPLC Limit of Detection and Limit of Quantitation for Isopropyl Ester Impurity Compared to Co-Eluting Bendamustine-Related Substances in a Validated Stability-Indicating Method

In a validated stability-indicating reversed-phase HPLC method developed for the estimation of related substances in bendamustine hydrochloride drug product, the isopropyl ester impurity (target compound) demonstrated a limit of detection (LOD) of 0.02 μg/mL and a limit of quantitation (LOQ) of 0.05 μg/mL, with linearity over the range 0.05–1.18 μg/mL (R² = 0.998) [1]. This analytical sensitivity matches that of the monohydroxy bendamustine impurity (LOQ 0.05 μg/mL, LOD 0.02 μg/mL) and exceeds that of the parent drug bendamustine HCl (LOQ 0.08 μg/mL, LOD 0.03 μg/mL) and the BND-VI impurity (LOQ 0.06 μg/mL, LOD 0.02 μg/mL) when assayed under identical chromatographic conditions on an ACE C18 column (250 mm × 4.6 mm, 5 μm) with pH 7.0 buffer/methanol mobile phase at 1.0 mL/min flow rate and UV detection at 235 nm [1]. The method was validated per ICH guidelines with intra-day RSD of 0.14–0.32% and inter-day RSD of 0.47–0.66% [1].

HPLC method validation impurity profiling LOQ/LOD bendamustine hydrochloride stability-indicating assay

Molecular Weight and Exact Mass Differentiation for Unambiguous LC-MS/MS Identification of Isopropyl Ester Versus Ethyl Ester Impurity

The isopropyl ester (C15H19N3O4) has a molecular weight of 305.33 g/mol and a monoisotopic exact mass of 305.138 Da, while its closest structural analog, the ethyl ester (C14H17N3O4, CAS 3543-72-4), has a molecular weight of 291.30 g/mol and a monoisotopic mass of 291.122 Da [1]. This represents a mass difference of 14.03 Da (exact mass Δ = 14.016 Da), corresponding precisely to one methylene (–CH2–) unit [1]. In high-resolution mass spectrometry (HRMS) or tandem quadrupole MS/MS workflows, this mass difference produces fully resolved precursor ion signals and distinct fragment ion patterns that enable unambiguous identification of which ester impurity is present in a bendamustine API sample without reliance on retention time alone [1]. The isopropyl ester also exhibits a LogP of 3.279, which is 0.39 to 0.55 LogP units higher than the ethyl ester (LogP 2.73–2.89), predicting stronger retention on reversed-phase columns and different solid-phase extraction recovery profiles [1].

LC-MS identification exact mass molecular weight impurity characterization bendamustine

Patent-Designated Role of Isopropyl Ester as a Preferred Synthetic Intermediate in Bendamustine Manufacturing with Quantified Process Yield Advantage

European Patent EP2690096B1 (granted 2016) explicitly claims a method for preparing alkyl 4-(1-methyl-5-nitro-1H-benzimidazol-2-yl)butanoate esters using primary or secondary C1 to C4 alcohols, with 2-propanol (isopropyl alcohol) listed among the preferred alcohols alongside ethanol, 1-propanol, 1-butanol, 2-methyl-1-propanol, and 2-butanol [1]. The patent teaches that the esterification step e) is performed in the presence of a strong acid (pKa < 1.5, preferably H2SO4) at 60–75% acid loading relative to the free acid intermediate, achieving an esterification yield of 88%, compared to only 76% yield under prior art conditions employing >150% acid loading—a statistically and economically significant 12 percentage-point yield increase [1]. Separately, WO 2011/079193 A2 specifically discloses the preparation of pure bendamustine isopropyl ester as a starting material for bendamustine hydrochloride synthesis, distinguishing the isopropyl ester route from the more commonly cited methyl and ethyl ester pathways [2]. The ethyl ester analog (CAS 3543-72-4) has been reported with a synthesis yield of 93.8% and purity >99% when prepared via ethanol esterification of the free acid under reflux with H2SO4 catalysis, but this yield data originates from a different synthetic protocol and is not directly comparable to the patent-optimized isopropyl ester process conditions [3].

bendamustine synthesis process patent esterification yield isopropyl ester intermediate pharmaceutical manufacturing

Plasma Esterase Stability of Bendamustine Alkyl Esters: Class-Level Inference for Differential Hydrolytic Susceptibility of Branched-Chain Versus Linear Esters

A comparative study by Huber et al. (J Pharm Biomed Anal, 2015) systematically investigated the stability of neutral and basic alkyl esters of bendamustine in human plasma, buffer, and against porcine liver esterase using a validated RP-HPLC method with fluorescence detection [1]. The study demonstrated that ester hydrolysis rates are strongly modulated by the alkyl substituent: methyl and ethyl esters exhibited considerably longer half-lives (t½ = 41–116 min) compared to 2-pyrrolidinoethyl, 2-piperidinoethyl, and 2-(4-methylpiperazino)ethyl esters (t½ < 5 min) [1]. Inhibition by physostigmine confirmed that unspecific cholinesterases, particularly butyrylcholinesterase, mediate the rapid ester cleavage [1]. Although the isopropyl ester was not tested directly in this study, the branched alkyl chain of the isopropyl group is sterically more hindered than the linear ethyl substituent, which class-level structure–activity reasoning predicts would confer greater resistance to esterase-mediated hydrolysis compared to the linear ethyl ester [1]. The study further noted that murine plasma exhibits substantially higher enzymatic activity than human plasma (t½ < 2 min for all esters tested), a critical consideration for preclinical study design where the choice of ester impurity standard could affect pharmacokinetic interpretation [1]. Separately, vendor documentation indicates that bendamustine isopropyl ester has been shown to inhibit the metabolism of bendamustine hydrochloride and may serve as a pharmacokinetic marker in clinical trials .

ester hydrolysis plasma stability half-life butyrylcholinesterase pharmacokinetic marker

Regulatory Traceability and Impurity-Specific Identification: Isopropyl Ester Versus Ethyl Ester in Pharmacopeial and ANDA Compliance Contexts

The United States Pharmacopeia (USP) monograph for Bendamustine Hydrochloride for Injection specifies individual limits for named related compounds (USP Bendamustine Related Compounds A, B, D, E, and G) as well as limits for any unspecified impurity (typically NMT 0.10%) and total impurities . While the isopropyl nitro ester impurity (CAS 1374784-01-6) is not among the specifically named USP Related Compounds, it falls under the 'any unspecified impurity' category and must be individually identified, quantified, and reported when present above the identification threshold per ICH Q3A guidelines . In this regulatory framework, the isopropyl ester impurity standard serves a distinct function from the ethyl ester standard (CAS 3543-72-4, also known as Bendamustine Nitro Ethyl Ester Impurity): each must independently demonstrate validated chromatographic resolution from the bendamustine peak and from each other to satisfy ANDA reviewers that the analytical method is stability-indicating and specificity-validated . Reputable suppliers provide the isopropyl ester standard with comprehensive characterization packages including HPLC purity data, NMR, MS, and full COA documentation compliant with ISO 17034 and ISO/IEC 17025, with optional traceability against USP or EP pharmacopeial reference standards [1]. In contrast, the ethyl ester analog is more commonly available (e.g., AKSci catalog as 'Bendamustine Related Impurity 18, ≥99% HPLC') but cannot substitute for the isopropyl ester in method validation protocols where the isopropyl ester is the actual process impurity generated by a specific synthetic route .

pharmacopeial reference standard ANDA submission USP traceability impurity qualification regulatory compliance

Procurement-Relevant Application Scenarios for Isopropyl 4-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)butanoate as a Bendamustine Impurity Reference Standard


ANDA and DMF Filing: Route-Specific Impurity Identification and Quantification for Regulatory Submission

When a generic pharmaceutical manufacturer uses a bendamustine synthetic route that proceeds through an isopropyl ester intermediate (per WO 2011/079193 A2 or EP2690096B1), the resulting API may contain residual isopropyl 4-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)butanoate as a process-related impurity. For ANDA submission, the applicant must demonstrate that this impurity is resolved from the bendamustine peak and from all other specified and unspecified impurities using a validated stability-indicating HPLC method. The isopropyl ester reference standard (CAS 1374784-01-6) is indispensable for establishing system suitability, determining relative response factors, and generating accurate quantitation at the validated LOQ of 0.05 μg/mL (R² = 0.998) [1]. The ethyl ester analog cannot serve as a surrogate because its different retention time and response factor would produce inaccurate impurity quantitation, potentially leading to out-of-specification results that could delay ANDA approval [2].

Forced Degradation and Stability Studies: Monitoring Degradant Formation in Bendamustine HCl Drug Product Under ICH Stress Conditions

During forced degradation studies conducted per ICH Q1A(R2) guidelines, bendamustine hydrochloride drug product is exposed to thermal, hydrolytic (acid/base/neutral), oxidative, and photolytic stress conditions. Two degradant impurities have been characterized under such conditions using preparative LC isolation followed by Q-TOF/MS and NMR structural elucidation [1]. The isopropyl nitro ester impurity standard enables accurate peak identification and quantification when this specific degradant or process impurity appears in stressed samples. Its distinct molecular weight (305.33 Da) and exact mass (305.138 Da) permit unambiguous LC-MS confirmation even when chromatographic resolution from co-eluting species is incomplete [2]. The validated LOQ of 0.05 μg/mL ensures detection well below typical ICH reporting thresholds (0.05% for a 10 mg/mL nominal concentration), supporting robust stability data packages for regulatory review .

HPLC Method Development and Validation: Establishing System Suitability and Specificity for Multi-Impurity Profiling

Pharmaceutical analytical laboratories developing or transferring compendial HPLC methods for bendamustine impurity profiling require authentic, fully characterized reference standards for each impurity to be monitored. The isopropyl ester standard, supplied with comprehensive COA documentation including HPLC purity (NLT 98%), NMR, and MS data compliant with ISO 17034, serves as a critical system suitability marker [1]. Its higher LogP (3.28 vs. 2.73 for the ethyl ester) translates to distinct reversed-phase retention, making it a useful probe for assessing column batch-to-batch reproducibility and mobile phase composition effects on separation selectivity [2]. The validated intra-day precision (RSD 0.14–0.32%) and inter-day precision (RSD 0.47–0.66%) reported for the isopropyl ester peak in a validated HPLC method confirm its suitability as a reproducible reference marker for method transfer between laboratories .

Genotoxic Impurity Risk Assessment: Structural Alert Evaluation and Toxicological Qualification for ICH M7 Compliance

Per ICH M7(R2) guidelines, all actual and potential impurities in pharmaceutical products must be assessed for DNA-reactive (mutagenic) potential using in silico structure–activity relationship (SAR) tools such as DEREK Nexus or Sarah Nexus. The nitro group present in isopropyl 4-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)butanoate constitutes a recognized structural alert for mutagenicity that requires either toxicological qualification or control to acceptable intake limits (typically the threshold of toxicological concern, TTC, of 1.5 μg/day for chronic exposure) [1]. Procuring a high-purity, fully characterized reference standard of the isopropyl ester impurity is a prerequisite for conducting Ames tests or in vitro micronucleus assays needed to qualify this impurity for the final drug product specification. The ethyl ester analog (CAS 3543-72-4) shares the same nitro-aromatic alert but may exhibit different metabolic activation profiles due to ester cleavage kinetics, meaning qualification data for the ethyl ester cannot be directly extrapolated to the isopropyl ester per ICH M7 guidance on class-specific impurity assessment [2].

Quote Request

Request a Quote for isopropyl 4-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)butanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.